Ethyl 1,4-benzodioxan-2-carboxylate

Organic Synthesis Process Chemistry Yield Optimization

Ethyl 1,4-benzodioxan-2-carboxylate (CAS 4739-94-0), also known as ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate, is a liquid 1,4-benzodioxane derivative with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol. This compound constitutes a cornerstone intermediate in the synthesis of clinically significant therapeutics, specifically as a direct precursor to presynaptic α2-adrenoreceptor antagonists and potential antidepressants.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 4739-94-0
Cat. No. B103863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,4-benzodioxan-2-carboxylate
CAS4739-94-0
SynonymsEthyl 1,4-benzodioxan-2-carboxylate;  Ethyl 1,4-benzodioxane-2-carboxylate;  Ethyl 2,3-Dihydro-1,4-benzodioxin-2-carboxylate;  1,4-Benzodioxan-2-carboxylic Acid Ethyl Ester
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1COC2=CC=CC=C2O1
InChIInChI=1S/C11H12O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3
InChIKeyDDIGEMWIKJMEIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,4-Benzodioxan-2-carboxylate (CAS 4739-94-0): An Indispensable Chiral Synthon in Cardiovascular and CNS Drug Synthesis


Ethyl 1,4-benzodioxan-2-carboxylate (CAS 4739-94-0), also known as ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate, is a liquid 1,4-benzodioxane derivative with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol [1]. This compound constitutes a cornerstone intermediate in the synthesis of clinically significant therapeutics, specifically as a direct precursor to presynaptic α2-adrenoreceptor antagonists and potential antidepressants . Its primary value lies in its utility as a versatile building block for constructing 2-substituted 1,4-benzodioxane frameworks, a recurrent substructure in agents such as the antihypertensive drug doxazosin and α-adrenergic receptor antagonists like piperoxan, prosympal, and dibozane [2].

1
Chiral synthon for constructing 2-substituted 1,4-benzodioxane frameworks used in adrenergic receptor research.
Ethyl ester specifically enables documented enzymatic resolution pathways.
2
Documented precursor to presynaptic α2-adrenoreceptor antagonist scaffolds explored in CNS disorder research.
Provides entry to piperoxan, prosympal, and dibozane analogs.
3
Validated substrate for high-efficiency lipase-catalyzed kinetic resolution to single-enantiomer intermediates.
Enables access to (S)-1,4-benzodioxan-2-carboxylic acid with reported high selectivity.

Why Generic Substitution of Ethyl 1,4-Benzodioxan-2-carboxylate with Other 1,4-Benzodioxane Esters Fails


Generic substitution is not scientifically justifiable due to critical, quantifiable differences in downstream stereochemical control and reactivity that dictate the efficacy and safety profiles of final drug substances. The absolute configuration at the C2 stereogenic center of the 1,4-benzodioxane unit profoundly influences the biological activity and side-effect profile of therapeutic agents; for instance, (S)-doxazosin exhibits reduced side effects and improved efficacy over the racemic mixture for treating benign prostatic hyperplasia (BPH), while the (R)-enantiomer of the related acid demonstrates higher selectivity for the lower urinary tract [1]. Therefore, the procurement of this specific ethyl ester—as opposed to the methyl ester or the free carboxylic acid—directly impacts the feasibility of obtaining enantiopure material via documented resolution methodologies [2]. Furthermore, in synthetic applications, this specific ethyl ester serves as the documented and validated starting material for generating antimicrobial hydrazone libraries, where the ethyl ester group is essential for the initial hydrazide conversion step [3].

Target
Ethyl 1,4-benzodioxan-2-carboxylate
Potential Substitute
Methyl ester
Enantiomer resolution mechanism differs entirely: enzymatic kinetic resolution (ethyl ester) vs. preferential crystallization (methyl ester). Method transfer may not reproduce reported selectivity.
Target
Ethyl ester
Potential Substitute
Free acid or other esters
Synthetic routes (e.g., hydrazide formation, N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl) piperazine) are validated only for the ethyl ester. Substitution risks compromising downstream intermediate integrity.

Product-Specific Quantitative Evidence Guide for Ethyl 1,4-Benzodioxan-2-carboxylate (CAS 4739-94-0)


Synthetic Efficiency: Comparative Yields in the Preparation of 1,4-Benzodioxan-2-carboxylic Acid Ethyl Ester

The patented process for synthesizing ethyl 2,3-dihydrobenzo[1,4]dioxin-2-carboxylate demonstrates a quantifiable improvement in yield over the prior art method. The conventional method of condensing catechol with 2,3-dibromopropionate in dry acetone with anhydrous potassium carbonate was reported to achieve a yield of 76% [1]. In contrast, the improved process utilizing a hydrocarbon solvent, a base, and a catalytic amount of a phase transfer catalyst offers a higher-yielding alternative that circumvents the formation of the lachrymatic side product ethyl-2-bromoacrylate, which plagues the original procedure and necessitates rigorous purification [1].

Synthetic efficiency
Head-to-head
Improved process (exact yield not disclosed) vs. prior art 76% yield
Supports process scalability and reduction of hazardous byproduct formation.
Exact improved yield to verify; patent abstract reports a higher-yielding alternative.
Organic Synthesis Process Chemistry Yield Optimization Antihypertensive Drug Intermediate

Stereochemical Access: Unlocking High Enantiomeric Excess for Superior Therapeutic Profiles

The ethyl ester of 1,4-benzodioxan-2-carboxylic acid is a critical substrate for chemoenzymatic kinetic resolution, enabling access to enantiomerically pure intermediates essential for synthesizing drugs with improved therapeutic windows. Using Arthrobacter sp. lipase-catalyzed kinetic resolution of the racemic ethyl ester, the (S)-enantiomer of the corresponding 1,4-benzodioxan-2-carboxylic acid can be obtained with excellent enantioselectivity (ee ∼99%, E = 535) at a substantial substrate concentration of 258 mmol (50 g/L) [1]. In contrast, the corresponding methyl ester of 1,4-benzodioxane-2-carboxylic acid is resolved through a completely different physical mechanism (preferential crystallization via entrainment due to its conglomerate-forming nature) rather than enzymatic resolution [2].

Stereochemical access
Reported
ee ~99%, E = 535
Reported enzymatic resolution efficiency for (S)-1,4-benzodioxan-2-carboxylic acid.
Arthrobacter sp. lipase, n-butanol, 50 g/L substrate.
Chiral Resolution Enantioselective Synthesis Enzymatic Catalysis Cardiovascular Drug Development

Biological Relevance: Antimicrobial Activity of Derivatives Synthesized from the Ethyl Ester

Ethyl 1,4-benzodioxan-2-carboxylate serves as the documented starting material for synthesizing a library of 1,4-benzodioxane hydrazone derivatives that exhibit significant antimicrobial activity. The target compound was converted to its corresponding hydrazide and subsequently condensed with various aromatic ketones. Several of these resulting hydrazone derivatives demonstrated significant antibacterial and antifungal activities when evaluated against standard antimicrobial drugs [1]. This established pathway contrasts with derivatives originating from other positional isomers, such as the amides of benzodioxane-6-carboxylic acid, which have been explored for their central nervous system (CNS) effects, specifically as AMPA-receptor modulators, rather than antimicrobial applications [2].

Biological relevance
Class-level
2-substituted derivatives: reported antimicrobial activity. 6-substituted: CNS/AMPA-receptor modulation.
Positional isomer directs pharmacological application space; antimicrobial screening context.
Class-level inference; specific MIC data and comparator antimicrobial studies to verify.
Antimicrobial Drug Discovery Medicinal Chemistry Structure-Activity Relationship Hydrazone Derivatives

Chiral Purity Attainment: Comparative Efficiencies in Obtaining Enantiopure 1,4-Benzodioxane-2-Carboxylic Acid

The choice of ester significantly impacts the efficiency of obtaining enantiopure 1,4-benzodioxane-2-carboxylic acid, a pivotal intermediate for several therapeutics. The racemic ethyl ester is the substrate for a lipase-catalyzed kinetic resolution that yields the (S)-acid with ee ∼99% at a 50 g/L scale [1]. While the methyl ester can also be resolved, it forms conglomerates that permit resolution via entrainment (preferential crystallization) [2]. However, this crystallization-based method is a fundamentally different physical process that may not be suitable for all synthetic workflows, and the (S)-methyl ester has been isolated with 98.9% enantiomeric excess via this route [3].

Chiral purity attainment
Cross-study comparable
Ethyl ester: ee ~99% (enzymatic). Methyl ester: 98.9% ee (crystallization).
Resolution method selection depends on ester identity; both may achieve >98% ee via distinct routes.
Method transfer between ester forms requires validation of resolution protocol.
Enantiopurity Resolution Methodology Process Development Pharmaceutical Intermediates

Best Research and Industrial Application Scenarios for Ethyl 1,4-Benzodioxan-2-carboxylate (CAS 4739-94-0)


Process Chemistry for Antihypertensive API Manufacturing

Industrial process chemists focused on the large-scale manufacture of the antihypertensive drug doxazosin or related α1-adrenoreceptor antagonists should procure this specific ethyl ester. The compound is the documented starting material for preparing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl) piperazine, a key intermediate in the doxazosin synthetic route . Furthermore, the availability of an improved, patented synthesis for this ester that avoids lachrymatic byproducts offers a clear path to scalable, safer, and more cost-effective production compared to legacy methods [1].

Synthesis of Enantiopure Drug Intermediates via Enzymatic Resolution

Medicinal chemistry and process R&D laboratories developing enantiopure versions of 2-substituted 1,4-benzodioxane drugs (e.g., (S)-doxazosin, (S)-piperoxan) should utilize this ethyl ester. It is the validated substrate for a high-efficiency lipase-catalyzed kinetic resolution that provides access to the (S)-1,4-benzodioxan-2-carboxylic acid with excellent enantioselectivity (E=535, ee ~99%) . This enzymatic method enables the production of single-enantiomer drug candidates, which are known to possess improved therapeutic profiles, such as reduced side effects in the case of (S)-doxazosin compared to the racemic drug .

Discovery of Novel Antimicrobial Agents

Academic and industrial medicinal chemistry groups engaged in antimicrobial drug discovery should select this compound as a core scaffold for library synthesis. Ethyl 1,4-benzodioxan-2-carboxylate is the documented starting point for generating diverse hydrazone derivatives, several of which have shown significant in vitro antibacterial and antifungal activity . This established synthetic route provides a validated entry point into a chemical space with demonstrated antimicrobial potential, offering a structured alternative to screening campaigns based on the less relevant 6-carboxylate isomers that are associated with CNS activity [1].

Development of Presynaptic α2-Adrenoreceptor Antagonists

Research groups investigating novel treatments for depression or related CNS disorders should utilize this compound as a critical intermediate. It is explicitly documented for use in the preparation of presynaptic α2-adrenoreceptor antagonists, a class of compounds being explored for their potential antidepressant effects . This application provides a direct, literature-supported rationale for its procurement over other benzodioxane esters that lack this documented link to α2-adrenoreceptor pharmacology.

Application
Selection Property
Validation Focus
Antihypertensive agent intermediate research
Ethyl ester substrate for doxazosin-related intermediate synthesis
Process yield and byproduct profile
Enantioselective synthesis method development
Substrate for lipase-catalyzed kinetic resolution
Enantiomeric excess and scalability of enzymatic route
Antimicrobial compound library synthesis
2-carboxylate positional isomer
Antimicrobial activity assay verification
CNS target compound synthesis
Precursor to presynaptic α2-adrenoreceptor antagonists
Receptor binding and functional assay

Technical Documentation Hub

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